molecular formula C7H12N2O B8012182 (1-ethyl-5-methyl-1H-imidazol-2-yl)methanol

(1-ethyl-5-methyl-1H-imidazol-2-yl)methanol

Cat. No.: B8012182
M. Wt: 140.18 g/mol
InChI Key: PYASKCHCLGEAIA-UHFFFAOYSA-N
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Description

(1-ethyl-5-methyl-1H-imidazol-2-yl)methanol is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-5-methyl-1H-imidazol-2-yl)methanol can be achieved through several methods. One common approach involves the reaction of 2-lithio-1-ethyl-5-methyl-1H-imidazole with formaldehyde. This reaction typically occurs under mild conditions and yields the desired product with good efficiency .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-5-methyl-1H-imidazol-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(1-ethyl-5-methyl-1H-imidazol-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-ethyl-5-methyl-1H-imidazol-2-yl)methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-ethyl-5-methyl-1H-imidazol-2-yl)methanol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(1-ethyl-5-methylimidazol-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-3-9-6(2)4-8-7(9)5-10/h4,10H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYASKCHCLGEAIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=C1CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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